molecular formula C16H20N2O3 B2424441 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide CAS No. 1351619-37-8

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide

Cat. No.: B2424441
CAS No.: 1351619-37-8
M. Wt: 288.347
InChI Key: DRWMLJLXGBVNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide, also known as CX-4945, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, apoptosis, and DNA repair. CX-4945 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Organic Chemistry and Catalysis

In organic chemistry, the use of related compounds in catalytic processes is noteworthy. For instance, Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides demonstrates the potential of using similar compounds in selective, high-yielding processes. The internal N-O bond acts as an oxidant, and altering the substituent of the directing group leads to the formation of valuable products (S. Rakshit, et al., 2011). Additionally, research on chemodivergent and redox-neutral annulations via Rh(III)-catalyzed C-H activation highlights the role of similar compounds as carbene precursors in acid-controlled cyclizations (Youwei Xu, et al., 2018).

Pharmaceutical Research

In pharmaceutical research, compounds with similar structures have been explored for their potential in treating various conditions. For example, the synthesis and structure–activity relationships of dopamine D3 and D4 receptor antagonists, including compounds like (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611), have been investigated for their therapeutic potential (J. Ohmori, et al., 1996).

Drug Development and Impurity Analysis

In drug development, the identification, isolation, and synthesis of impurities in drug batches are crucial for ensuring safety and efficacy. Studies have detailed the detection and characterization of unknown impurities in drugs like Repaglinide, underscoring the importance of thorough analysis in pharmaceuticals (Prasad Kancherla, et al., 2018).

Synthesis of Novel Compounds

The synthesis of novel compounds for antiviral and anticancer applications is another area of interest. Research into N-phenylbenzamide derivatives has revealed potential anti-EV 71 activities, with certain compounds showing promising low micromolar concentrations against the virus. This work demonstrates the potential for developing new antiviral drugs based on similar chemical frameworks (Xingyue Ji, et al., 2013).

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-21-14-6-4-3-5-13(14)16(20)17-11-9-15(19)18(10-11)12-7-8-12/h3-6,11-12H,2,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWMLJLXGBVNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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